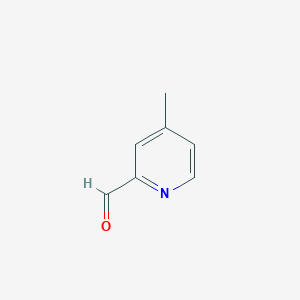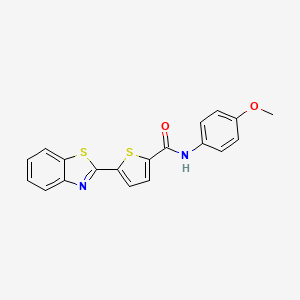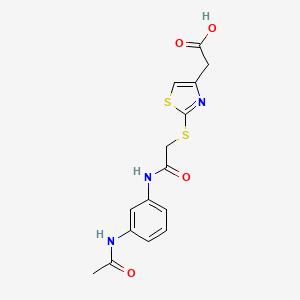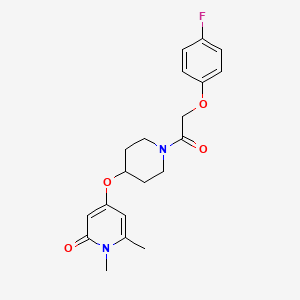
3-(1,3-Dithiolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has an average mass of 197.320 Da and a monoisotopic mass of 197.033295 Da .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A study has shown the possibility to use the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .Chemical Reactions Analysis
1,3-Dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 197.320 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 382.1±42.0 °C at 760 mmHg .科学的研究の応用
3-(1,3-Dithiolan-2-yl)aniline has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used to study the structure of proteins and to detect the presence of certain proteins in biological samples. In addition, it has been used to study the structure of DNA and to identify DNA-binding proteins.
作用機序
Target of Action
A related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (pml–rarα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the PML gene and the RARα gene .
Mode of Action
The related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, is capable of covalently modifying a cysteine-rich region of the pml moiety of the pml–rarα fusion protein, leading to proteasome-dependent degradation of the oncogenic pml–rarα fusion protein .
Biochemical Pathways
Arsenic trioxide, a related compound, has been shown to disrupt mitochondrial functions and cellular redox processes, activate different caspases, and downregulate bcl-2 expression .
Pharmacokinetics
Organic arsenic compounds provide better options for pharmaceutical optimization .
Result of Action
Arsenic trioxide, a related compound, can induce apoptosis of hematologic cancer cells and solid tumor cells via a myriad of mechanisms .
実験室実験の利点と制限
The main advantage of using 3-(1,3-Dithiolan-2-yl)aniline in laboratory experiments is that it is a simple and efficient reagent for the synthesis of various compounds. However, there are some limitations to its use. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, it has a strong odor, which can be unpleasant and distracting in the laboratory.
将来の方向性
There are many potential future directions for the use of 3-(1,3-Dithiolan-2-yl)aniline. For example, it could be used to study the structure and function of proteins and DNA, to develop new catalysts for organic synthesis, to design new drugs and drug delivery systems, and to develop new materials for use in various applications. Additionally, it could be used to develop new methods for protein detection and analysis, and to study the biochemical and physiological effects of certain compounds.
合成法
3-(1,3-Dithiolan-2-yl)aniline can be synthesized from 3-(1,3-Dithiolan-2-yl)anilinene-2-carboxylic acid and aniline. The reaction involves the formation of an acid anhydride from the 3-(1,3-Dithiolan-2-yl)anilinene-2-carboxylic acid and aniline, followed by the hydrolysis of the anhydride to form the desired product. This method is simple and efficient, and it allows for the synthesis of this compound in high yields.
特性
IUPAC Name |
3-(1,3-dithiolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKFWMYTKRSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)



![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)